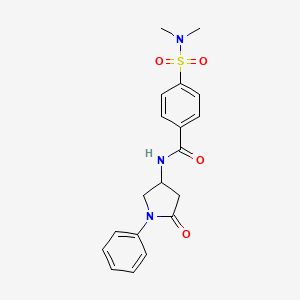![molecular formula C19H19FN2O4 B6491600 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905661-50-9](/img/structure/B6491600.png)
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide (N-FPMPA) is a fluorinated pyrrolidinone derivative that has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has also been used in laboratory experiments to study the effects of certain drugs on the body.
Aplicaciones Científicas De Investigación
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has also been used in laboratory experiments to study the effects of certain drugs on the body. In addition, it has been used in studies on the metabolism of certain drugs and the pharmacokinetics of certain drugs.
Mecanismo De Acción
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and tyrosine kinase (TK). By inhibiting these enzymes, this compound can help to reduce inflammation and cell proliferation, which can lead to the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has been found to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, it has been found to have a protective effect on neuronal cells and to have an inhibitory effect on the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low toxicity profile. In addition, it is soluble in both water and organic solvents, making it easy to use in experiments. However, it is important to note that this compound is a relatively new compound, and its effects on certain diseases have not been thoroughly studied. As such, more research is needed to determine the exact effects of this compound on various diseases.
Direcciones Futuras
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has potential for use in the treatment of certain diseases, such as cancer and Alzheimer's disease. In the future, more research is needed to determine the exact effects of this compound on various diseases. In addition, further studies are needed to determine the optimal dosage and method of administration for this compound. Finally, more research is needed to determine the long-term effects of this compound on the body.
Métodos De Síntesis
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is synthesized by a process known as N-alkylation. In this process, an alkyl halide is reacted with a pyrrolidinone derivative to produce a fluorinated pyrrolidinone derivative. The reaction is catalyzed by an acid and is typically carried out at room temperature. The resulting product is a white solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-6-3-7-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-5-2-4-13(20)8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXMIGXFRLHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491576.png)
![2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491578.png)
![2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491585.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6491597.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B6491601.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6491604.png)
![3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6491617.png)